molecular formula C18H20N2O2 B11309106 5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-methoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11309106
M. Wt: 296.4 g/mol
InChI Key: KOVNKBZYBNBROE-UHFFFAOYSA-N
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Description

5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxy group and a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxy Substituent: This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.

    Substitution: The phenoxy substituent can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Lansoprazole: Another benzimidazole-based proton pump inhibitor.

    Rabeprazole: Similar to omeprazole and lansoprazole, used for reducing stomach acid.

Uniqueness

5-METHOXY-2-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the methoxy and phenoxy substituents, which confer distinct chemical and biological properties. These features differentiate it from other benzimidazole derivatives and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

6-methoxy-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-12(2)13-4-6-14(7-5-13)22-11-18-19-16-9-8-15(21-3)10-17(16)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

KOVNKBZYBNBROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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